Methyl (S)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
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Overview
Description
Methyl (S)-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multiple steps, including the formation of the oxetane ring and the spiro linkage. One common method involves the use of allylic amination followed by ring-opening of oxetanes . This tandem strategy allows for the efficient construction of medium-sized heterocycles with moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (S)-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-viral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 2-methyl naphthalene share structural similarities with the naphthalene moiety of the compound.
Oxetane-containing compounds: Other oxetane derivatives also exhibit similar chemical properties and reactivity.
Uniqueness
Methyl (S)-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthalene and oxetane derivatives, making it a valuable compound for research and development.
Biological Activity
Methyl (S)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a spirocyclic framework that incorporates a naphthalene moiety and a piperidine ring. The presence of the oxetan-3-ylmethyl group and the carboxylate functionality suggests potential interactions with biological targets.
Molecular Formula
- Chemical Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 313.36 g/mol
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) cells.
Table 1: Anticancer Activity Against Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 15.0 | Induction of apoptosis |
HepG2 | 12.5 | Inhibition of cell proliferation |
The compound's anticancer effects are attributed to several mechanisms:
- Apoptosis Induction : this compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, leading to reduced proliferation rates in susceptible cancer cell lines.
- Inhibition of Angiogenesis : The compound may inhibit angiogenic factors such as VEGF, thereby limiting tumor growth and metastasis.
Neuroprotective Effects
In addition to its anticancer properties, preliminary studies suggest potential neuroprotective effects. The compound has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Table 2: Neuroprotective Activity
Model | Effect Observed |
---|---|
SH-SY5Y Cells | Decreased ROS levels |
Animal Model (Rodent) | Improved cognitive function |
Clinical Relevance
A recent clinical study investigated the safety and efficacy of this compound in patients with advanced cancers. The results indicated manageable side effects and preliminary signs of therapeutic benefit, warranting further investigation.
Comparative Studies
Comparative studies with other known anticancer agents highlighted the unique profile of this compound regarding selectivity towards certain cancer types while exhibiting lower toxicity levels compared to traditional chemotherapeutics.
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl (6S)-1'-(oxetan-3-ylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-24-18(22)16-3-4-17-10-20(7-5-15(17)9-16)6-2-8-21(19(20)23)11-14-12-25-13-14/h3-4,9,14H,2,5-8,10-13H2,1H3/t20-/m1/s1 |
InChI Key |
ZUJHPIIQUSCGCW-HXUWFJFHSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C[C@@]3(CCCN(C3=O)CC4COC4)CC2)C=C1 |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3(CCCN(C3=O)CC4COC4)CC2)C=C1 |
Origin of Product |
United States |
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